molecular formula C20H18ClN3O3S2 B2434557 N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-36-0

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2434557
CAS No.: 941892-36-0
M. Wt: 447.95
InChI Key: FERWXLQPGUXYHM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
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Scientific Research Applications

Herbicide Activity

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide and related chloroacetamide compounds such as alachlor and metazachlor have been studied for their use as selective pre-emergent or early post-emergent herbicides. These compounds are used to control annual grasses and many broad-leaved weeds in a variety of crops including cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).

Antitumor Activity

Research on derivatives of benzothiazole structures, which share core similarities with this compound, has shown potential antitumor activity. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity in vitro against a broad range of human tumor cell lines, demonstrating considerable anticancer activity against some cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds related to this compound have demonstrated antimicrobial activity, particularly against mycobacteria. For example, derivatives based on rhodanine-3-acetic acid exhibited significant antimicrobial activity, with one derivative showing the highest activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).

Environmental Persistence and Detection

The environmental persistence and detection of chloroacetamide herbicides, which are chemically related to this compound, have been studied. Techniques have been developed for the isolation and detection of these compounds and their degradates in natural water, highlighting their environmental impact and the need for monitoring (Zimmerman, Schneider, & Thurman, 2002).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWXLQPGUXYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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